molecular formula C16H22N2O4 B11422791 N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11422791
M. Wt: 306.36 g/mol
InChI Key: KRRMBUMEORJLNI-UHFFFAOYSA-N
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Description

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a butyl group, a dimethoxyphenyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the oxazole ring.

    Attachment of the Butyl Group: The butyl group can be attached through an alkylation reaction, using a suitable butyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-(2,5-dimethoxyphenyl)acrylamide
  • N-butyl-3-(2,5-dimethoxyphenyl)acrylate

Uniqueness

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-butyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-4-5-8-17-16(19)15-10-13(18-22-15)12-9-11(20-2)6-7-14(12)21-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,17,19)

InChI Key

KRRMBUMEORJLNI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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